molecular formula C17H21NO5 B13097957 (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate

Katalognummer: B13097957
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: HGVUVLXXCDCOOL-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a benzyloxycarbonyl-protected amino group and a cyclohexanone moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Cyclohexanone Moiety: The cyclohexanone moiety is introduced through a Michael addition reaction, where a suitable Michael acceptor is reacted with a cyclohexanone derivative.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexanone moiety to cyclohexanol derivatives.

    Substitution: The benzyloxycarbonyl-protected amino group can be deprotected under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of free amine derivatives.

Wissenschaftliche Forschungsanwendungen

®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can interact with enzymes or proteins, leading to inhibition or modification of their activity. The cyclohexanone moiety may also play a role in binding to target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

    (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate: The enantiomer of the compound with similar properties but different stereochemistry.

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-(cyclohexyl)acetate: Lacks the oxo group on the cyclohexyl ring.

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetate: Contains a hydroxy group instead of an oxo group on the cyclohexyl ring.

Uniqueness: ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl-protected amino group and a cyclohexanone moiety. These features make it a valuable intermediate in the synthesis of chiral molecules and complex organic compounds.

Eigenschaften

Molekularformel

C17H21NO5

Molekulargewicht

319.4 g/mol

IUPAC-Name

methyl (2R)-2-(4-oxocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C17H21NO5/c1-22-16(20)15(13-7-9-14(19)10-8-13)18-17(21)23-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3,(H,18,21)/t15-/m1/s1

InChI-Schlüssel

HGVUVLXXCDCOOL-OAHLLOKOSA-N

Isomerische SMILES

COC(=O)[C@@H](C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2

Kanonische SMILES

COC(=O)C(C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.